N-(2-fluorophenyl)-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
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Overview
Description
N-(2-fluorophenyl)-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of fluorine, methoxy, and sulfonyl groups in its structure suggests potential biological activity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting with a fluorobenzene derivative, nitration followed by reduction can introduce the amino group.
Sulfonylation: The amino group can be sulfonylated using a sulfonyl chloride derivative under basic conditions.
Acetylation: The final step involves acetylation of the sulfonylated intermediate with an appropriate acylating agent.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group might yield a phenol derivative, while reduction of the sulfonyl group could produce a thiol derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible development as a drug candidate for treating infections or other diseases.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria, leading to their antimicrobial effects. The fluorine and methoxy groups might enhance binding affinity or selectivity for certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Fluorobenzene Derivatives: Compounds with similar fluorine substitution.
Methoxybenzenes: Compounds with methoxy groups that exhibit various biological activities.
Uniqueness
N-(2-fluorophenyl)-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to simpler analogs.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S/c1-16-11-13-17(14-12-16)30(27,28)25(20-9-5-6-10-21(20)29-2)15-22(26)24-19-8-4-3-7-18(19)23/h3-14H,15H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXBTNVFUUGORQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2F)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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